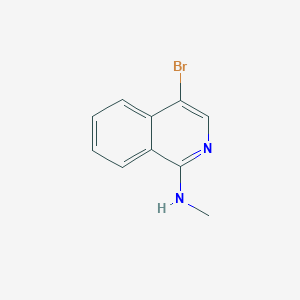

4-bromo-N-methylisoquinolin-1-amine

Description

Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Research

The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone in medicinal and synthetic chemistry. nih.gov This structural motif is integral to a vast family of naturally occurring alkaloids with diverse biological activities. researchgate.net In modern drug discovery, the isoquinoline scaffold is considered a "privileged structure" because it can bind to a variety of biological targets, making its derivatives a fertile ground for therapeutic research. researchgate.netnih.gov

Isoquinoline-based compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netnih.gov Beyond pharmaceuticals, isoquinoline derivatives are also finding applications in materials science, where they are used to create conductive polymers, optical materials, sensors, and metal-organic frameworks (MOFs). amerigoscientific.com The inherent chemical properties of the isoquinoline core, such as its aromaticity and the basicity of the nitrogen atom, allow for extensive functionalization, enabling chemists to fine-tune the molecule's properties for specific applications. amerigoscientific.com

Overview of Halogenated Isoquinoline Derivatives in Synthetic Chemistry

The introduction of halogen atoms, such as bromine, onto the isoquinoline skeleton is a critical strategy in synthetic chemistry. Halogenated isoquinolines are valuable intermediates because the halogen atom can serve as a versatile "handle" for further molecular modifications. researchgate.net It can be readily replaced or used in cross-coupling reactions to introduce new functional groups, thereby expanding the chemical diversity of the isoquinoline library. harvard.edu

Various methods have been developed for the synthesis of halogenated isoquinolines. harvard.eduthieme-connect.de For instance, electrophilic halogenation can introduce a halogen at specific positions on the ring system. acs.org The presence of a bromine atom, as seen in 4-bromoisoquinoline (B23445) derivatives, opens up pathways for creating more complex molecules through reactions like Suzuki or Buchwald-Hartwig couplings. researchgate.net This strategic placement of a halogen significantly enhances the synthetic utility of the isoquinoline core. researchgate.net

Role of N-Alkylated Amine Functionalities in Isoquinoline Chemistry

The amine group (-NH2) and its N-alkylated derivatives (like the N-methylamine group in the target compound) play a crucial role in the chemistry of isoquinolines. The nitrogen lone pair makes the amine group a key site for chemical reactions. quimicaorganica.org Amines can act as bases or nucleophiles, and their reactivity can be modulated by the number and type of alkyl groups attached. quimicaorganica.orgnih.gov

N-alkylation, the process of adding an alkyl group to a nitrogen atom, is a fundamental transformation in organic synthesis. nih.gov In the context of isoquinoline chemistry, an N-alkylated amine at the 1-position can influence the electronic properties and steric environment of the molecule. This can affect the compound's basicity, solubility, and how it interacts with biological targets or other reagents. quimicaorganica.org The synthesis of N-alkylated amines often involves reactions of a primary amine with an alkylating agent or reductive amination processes. nih.gov The presence of this functional group is pivotal for constructing a diverse range of secondary amines, which are prevalent in pharmaceuticals and agrochemicals. nih.gov

Research Scope and Objectives for 4-Bromo-N-methylisoquinolin-1-amine

The specific compound, this compound, combines the three structural features discussed above. Research into this molecule would likely focus on its utility as a versatile building block in organic synthesis. The bromine atom at the 4-position provides a reactive site for introducing a wide range of substituents through various cross-coupling reactions. Simultaneously, the N-methylamino group at the 1-position can be further functionalized or may play a role in directing reactions or influencing the final properties of a target molecule.

The primary research objective for a compound like this compound would be to explore its synthetic potential. This involves developing efficient synthetic routes to the molecule itself and then using it as a scaffold to create novel, more complex isoquinoline derivatives. These new compounds could then be screened for potential applications in medicinal chemistry, leveraging the known pharmacological importance of the isoquinoline core, or in materials science. The unique combination of a reactive halogen and an N-alkylated amine on the privileged isoquinoline framework makes it a promising starting point for chemical innovation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

4-bromo-N-methylisoquinolin-1-amine |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

ZYZXWOCELOGOQH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4 Bromo N Methylisoquinolin 1 Amine

Reactivity of the Bromine Substituent at the 4-Position

The bromine atom at the 4-position of the isoquinoline (B145761) ring is a versatile handle for introducing a wide range of substituents through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine at the 4-position of an isoquinoline core readily participates in these transformations.

The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron compound, is a widely used method for creating biaryl structures and introducing alkyl or vinyl groups. wikipedia.orglibretexts.orgyoutube.com While direct studies on 4-bromo-N-methylisoquinolin-1-amine are not extensively documented in readily available literature, the reactivity of similar 4-bromoisoquinoline (B23445) derivatives provides significant insight. For instance, the Suzuki coupling of 4-bromo-2-methylaniline (B145978) with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ has been shown to proceed, yielding both monosubstituted and disubstituted products. nih.govnih.gov This suggests that the bromine at the C-4 position of the isoquinoline ring system is amenable to such coupling reactions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orguwindsor.ca The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Aromatic Compounds

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not specified | 2-Methyl-4-phenylaniline | Moderate | nih.govnih.gov |

| 4-Bromoisoquinolin-1-one derivative | Arylboronic acids | Pd catalyst | Not specified | Not specified | 4-Arylisoquinolin-1-one derivatives | High | rsc.org |

| Bromobenzene | Phenylboronic acid | (NHC)₂PdBr₂ complexes | KOH | H₂O/2-propanol | Biphenyl | Good | nih.gov |

The Heck reaction provides a method for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions. wikipedia.org While specific examples involving this compound are not prevalent in the literature, the reactivity of other aryl bromides in Heck reactions is well-established, suggesting that this compound would likely undergo similar transformations. mdpi.com For example, the Heck reaction has been successfully applied to various aryl bromides with alkenes like styrene (B11656) to form substituted alkenes. mdpi.com

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the isoquinoline ring system can activate the bromine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). fishersci.co.uk In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.com Halogenated quinolines and isoquinolines, particularly at positions 2 and 4 for quinolines and position 1 for isoquinolines, are known to undergo nucleophilic substitution. quimicaorganica.org The reactivity at the 4-position of isoquinoline is also significant.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiols. fishersci.co.uk For example, 4-chloroquinolines readily react with various amines to form 4-aminoquinolines. nih.gov This suggests that this compound could react with other amines or nucleophiles at the 4-position, especially under conditions that favor SNAr, such as the presence of a strong nucleophile and a polar aprotic solvent. fishersci.co.uk The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution, highlighting the susceptibility of a halogen in a similar position on a nitrogen-containing heterocycle to this type of reaction. clockss.org

Reactivity of the N-Methylamine Group at the 1-Position

The N-methylamine group at the 1-position of the isoquinoline ring is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and condensation.

Acylation and Alkylation Reactions

The nitrogen atom of the N-methylamine group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. Acylation , the introduction of an acyl group (R-C=O), can be achieved using acylating agents such as acyl chlorides or anhydrides. This would lead to the formation of the corresponding N-methyl-N-acylisoquinolin-1-amine.

Alkylation , the addition of an alkyl group, can be accomplished with alkyl halides. wikipedia.org This reaction would result in the formation of a secondary amine if a primary amine is the starting material, or a tertiary amine from a secondary amine. wikipedia.org N-alkylation of amines is a common transformation, though it can sometimes lead to over-alkylation. wikipedia.org Methods to achieve selective N-monomethylation often involve the use of protecting groups. rsc.org For instance, the N-alkylation of 2-aminothiophenes, which can be challenging, has been achieved under mild conditions using a base like cesium carbonate. nih.gov

Condensation Reactions

The N-methylamine group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. The initial step is a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org For primary amines, this is typically followed by the elimination of a water molecule to form an imine. wikipedia.org In the case of a secondary amine like the N-methylamine group in the target molecule, the reaction with a carbonyl compound would lead to the formation of an enamine if an α-proton is available on the carbonyl compound, or an aminal. wikipedia.org

Transformations of the Isoquinoline Nitrogen Atom

The nitrogen atom within the isoquinoline ring itself is a key reactive site. It behaves as a base and a nucleophile, allowing for reactions such as protonation, alkylation, acylation, and N-oxide formation. quimicaorganica.orgquimicaorganica.org

Protonation occurs in the presence of acids to form isoquinolinium salts. quimicaorganica.orgAlkylation and acylation at the ring nitrogen are also possible, leading to the formation of quaternary isoquinolinium salts. quimicaorganica.org These reactions typically occur when the nitrogen's lone pair acts as a nucleophile, attacking an alkyl halide or an acyl halide.

Furthermore, the isoquinoline nitrogen can be oxidized to form an N-oxide . This is commonly achieved using oxidizing agents like hydrogen peroxide or peracids. quimicaorganica.org The resulting N-oxide can then be used in further synthetic transformations.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound is governed by the regioselective and stereoselective nature of the reactions, which are influenced by the existing substituents on the isoquinoline core. The bromine atom at C4 and the N-methylamino group at C1 are the primary directing groups for subsequent chemical transformations.

Regioselectivity:

The regioselectivity of electrophilic and nucleophilic substitution reactions on the isoquinoline ring is well-established. In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene (B151609) ring, at positions C5 and C8. uop.edu.pk The electron-donating N-methylamino group at C1 would further activate the molecule, although its directing effect on the benzene ring is electronically transmitted through the heterocyclic system. Conversely, the electron-withdrawing nature of the bromine atom at C4 would deactivate the pyridine (B92270) ring to some extent.

Nucleophilic substitution reactions on the isoquinoline nucleus typically occur at the C1 position. uop.edu.pk However, in this compound, this position is already substituted. The presence of the bromine atom at C4 provides a potential site for nucleophilic aromatic substitution, although such reactions on the pyridine ring of isoquinolines can be less facile than at C1 or C3.

Recent studies have demonstrated methods for the direct C4-alkylation of isoquinolines. nih.gov These methods often proceed through a temporary dearomatization strategy, where a nucleophile adds to C1 to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then acts as a nucleophile at C4. nih.gov This suggests a viable strategy for the selective functionalization of the C4 position, potentially involving the displacement of the bromine atom or addition-elimination sequences.

The synthesis of various 1-amino-isoquinolines has been achieved with high selectivity through rhodium-catalyzed oxidative coupling of benzamidines with alkynes, indicating that regiocontrol can be achieved in the construction of the substituted isoquinoline core itself. nih.gov

| Reaction Type | Position | Directing Group Influence | Expected Outcome |

| Electrophilic Substitution | C5, C8 | The N-methylamino group is activating; the bromo group is deactivating. | Substitution is favored on the benzene ring. uop.edu.pk |

| Nucleophilic Substitution | C4 | The bromine atom is a leaving group. | Potential for functionalization at the C4 position. nih.gov |

Stereoselectivity:

Stereoselectivity would become a critical consideration in derivatization reactions that introduce new chiral centers. For instance, if the derivatization involves the addition of a substituent with a stereocenter or if a reaction creates a new stereocenter on a side chain attached to the isoquinoline ring, the stereochemical outcome would need to be controlled.

Given that the core this compound molecule is achiral, any stereoselectivity would arise from the nature of the reactants and catalysts used in subsequent reactions. For example, the use of chiral catalysts in hydrogenation or oxidation reactions of side chains could lead to the formation of one enantiomer or diastereomer in excess. While specific examples for this compound are not documented, the principles of asymmetric synthesis would apply to its derivatives.

Computational and Theoretical Investigations of 4 Bromo N Methylisoquinolin 1 Amine and Analogues

Quantum Chemical Calculations (Density Functional Theory) for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular attributes, providing valuable insights into the behavior of chemical systems. For isoquinoline (B145761) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in understanding their structural and electronic characteristics. researchgate.netfigshare.com

The optimization of the molecular geometry is the first step in most quantum chemical studies, seeking the lowest energy arrangement of atoms in a molecule. For 4-bromoisoquinolin-1-amine (B1267284), the isoquinoline core is a planar bicyclic aromatic system. The bromine atom at position 4 and the amino group at position 1 are the key substituents.

The introduction of a methyl group on the exocyclic nitrogen atom in 4-bromo-N-methylisoquinolin-1-amine introduces a new layer of conformational flexibility. The rotation around the C1-N bond and the orientation of the methyl group relative to the isoquinoline ring are of interest. Conformational analysis would typically involve rotating the N-methyl group and calculating the energy at each step to identify the most stable conformer. Generally, the lowest energy conformation will seek to minimize steric hindrance between the methyl group and the hydrogen atom at position 8 of the isoquinoline ring.

Illustrative Optimized Geometrical Parameters for 4-Bromoisoquinolin-1-amine:

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-N (amine) | 1.36 |

| C4-Br | 1.90 |

| C1-N2 | 1.32 |

| N2-C3 | 1.38 |

| C3-C4 | 1.41 |

| ∠(N-C1-N2) | 121.5 |

| ∠(Br-C4-C3) | 120.8 |

| Dihedral ∠(C8-C1-N-H) | ~0 or ~180 |

Note: These are representative values for a planar conformation of 4-bromoisoquinolin-1-amine and would be further refined in a specific computational study of this compound to account for the methyl group.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chemrxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability. chemrxiv.org For substituted isoquinolines, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. In 4-bromoisoquinolin-1-amine, the HOMO is expected to be localized primarily on the amino group and the aromatic rings, reflecting their electron-donating nature. The LUMO is likely distributed over the entire isoquinoline ring system, particularly the electron-deficient pyrimidine (B1678525) ring.

Illustrative Frontier Molecular Orbital Energies for Substituted Isoquinolines:

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| Isoquinoline | -5.58 | 1.80 | 3.78 |

| 4-Aminoisoquinoline | -5.25 | 1.65 | 3.60 |

| 4-Bromoisoquinolin-1-amine | -5.40 | 1.50 | 3.90 |

| This compound | -5.35 | 1.55 | 3.90 |

Note: These are representative values. The introduction of an amino group tends to raise the HOMO energy, while a methyl group can have a smaller, often electron-donating, effect. The bromo group has both inductive and resonance effects that can influence both HOMO and LUMO energies. The exact values for this compound would require specific calculation. figshare.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a primary site for electrophilic attack. The nitrogen atom within the isoquinoline ring also contributes to the negative potential. The hydrogen atoms of the methylamino group and the aromatic protons would exhibit positive potential. The bromine atom would have a region of negative potential around it, but its electron-withdrawing inductive effect would also influence the potential of the adjacent carbon atom.

Analysis of Global and Local Reactivity Descriptors

Global and local reactivity descriptors are derived from the electronic structure of a molecule and provide quantitative measures of its reactivity.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Illustrative Global Reactivity Descriptors for 4-Bromoisoquinolin-1-amine:

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Energy (I) | -EHOMO | 5.40 |

| Electron Affinity (A) | -ELUMO | -1.50 |

| Chemical Hardness (η) | (I - A) / 2 | 3.45 |

| Chemical Softness (S) | 1 / η | 0.29 |

| Electronegativity (χ) | (I + A) / 2 | 1.95 |

| Electrophilicity Index (ω) | χ² / (2η) | 0.55 |

Note: These values are derived from the illustrative HOMO/LUMO energies and provide a general profile of the molecule's reactivity.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons changes. nih.gov Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, allowing for the identification of the most likely sites for nucleophilic and electrophilic attack.

fk+: For nucleophilic attack (attack by a nucleophile), this function indicates the sites where an added electron is most likely to reside. A larger fk+ value suggests a more favorable site for nucleophilic attack.

fk-: For electrophilic attack (attack by an electrophile), this function indicates the sites from which an electron is most easily removed. A larger fk- value points to a more reactive site for electrophilic attack.

For this compound, one would expect the nitrogen atom of the methylamino group to have a high fk- value, confirming its nucleophilic character. The carbon atoms of the isoquinoline ring, particularly those in the pyrimidine part, would likely have higher fk+ values, indicating their susceptibility to nucleophilic attack.

Illustrative Condensed Fukui Functions for Key Atoms in 4-Bromoisoquinolin-1-amine:

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| C1 | 0.12 | 0.05 |

| N (amine) | 0.03 | 0.18 |

| C3 | 0.10 | 0.04 |

| C4 | 0.08 | 0.06 |

| Br | 0.05 | 0.02 |

| N2 | 0.09 | 0.03 |

Note: These are hypothetical values to illustrate the expected trends. The actual values would depend on the specific computational method and basis set used. bas.bg

Molecular Interactions and Structure Activity Relationship Sar Studies of 4 Bromo N Methylisoquinolin 1 Amine Derivatives

Computational Docking and Molecular Dynamics Simulations for Chemical Interactions

Computational methods are indispensable tools in modern drug discovery, providing insights into molecular interactions at an atomic level. For derivatives of 4-bromo-N-methylisoquinolin-1-amine, molecular docking and dynamics simulations are employed to predict binding modes and affinities, guiding the synthesis of more effective compounds. Several studies have demonstrated that isoquinoline (B145761) derivatives can act as DNA gyrase inhibitors, making this enzyme a common target for computational analysis. nih.govresearchgate.net

Molecular docking studies on isoquinoline-based compounds targeting the DNA gyrase A (GyrA) subunit have been instrumental in identifying the key features of the ligand-binding site. nih.gov These in silico analyses help to understand how ligands like the this compound derivatives could potentially orient themselves within the enzyme's active site.

The binding pocket of DNA gyrase is typically characterized by a combination of hydrophobic and polar residues. Analysis of docked isoquinoline derivatives reveals that the planar isoquinoline ring often engages in hydrophobic interactions and π-π stacking with aromatic residues in the binding site. The substituents on the isoquinoline core, such as the bromine atom and the N-methylamine group, play a crucial role in determining the precise orientation and anchoring the ligand within the pocket. The analysis helps map out potential hydrogen bond donors and acceptors, halogen bond interactions, and hydrophobic contacts that collectively contribute to the binding energy. nih.govsemanticscholar.org

Following the initial docking, protein-ligand interaction profiling provides a detailed summary of the non-covalent contacts that stabilize the complex. For isoquinoline derivatives targeting DNA gyrase, these interactions are fundamental to their inhibitory mechanism. nih.govresearchgate.net The primary mechanism often involves the inhibition of the enzyme's supercoiling activity. nih.gov

Computational studies on various isoquinoline derivatives have identified several key interactions with DNA gyrase A residues. These interactions are critical for stabilizing the ligand-protein complex and are predictive of inhibitory activity.

Table 1: Key Protein-Ligand Interactions for Isoquinoline Derivatives with DNA Gyrase A

| Interaction Type | Ligand Moiety | Interacting Residue (Example) | Description |

|---|---|---|---|

| Hydrogen Bond | Amino Group Nitrogen | Aspartic Acid | The nitrogen of the amine can act as a hydrogen bond donor to the carboxylate side chain of an aspartic acid residue. |

| Halogen Bond | Bromine at C4 | Carbonyl Oxygen of Glycine | The electrophilic region of the bromine atom can interact favorably with the electron-rich backbone carbonyl oxygen. |

| π-π Stacking | Isoquinoline Ring | Tyrosine/Phenylalanine | The aromatic system of the isoquinoline core stacks with the aromatic side chains of key residues. |

| Hydrophobic | Methyl Group | Alanine/Valine | The N-methyl group can fit into small hydrophobic pockets, contributing to binding affinity. |

This table is illustrative, based on typical interactions identified in docking studies of similar heterocyclic compounds with DNA gyrase.

These detailed interaction profiles allow researchers to build a pharmacophore model, which is a three-dimensional map of the essential features required for binding and biological activity.

Structure-Activity Relationship (SAR) Elucidation for Molecular Design

SAR studies correlate the chemical structure of a molecule with its biological activity. For this compound derivatives, these studies focus on how modifications to the bromine substituent and the N-methylamine moiety affect their interaction with target proteins. nih.govnih.gov

The presence and position of a bromine atom on the isoquinoline scaffold significantly influence the molecule's electronic properties and binding capabilities. In SAR studies of related bromo-substituted quinolines and isoquinolines, the bromine atom has been shown to enhance anticancer and enzyme-inhibitory activities. nih.govgelisim.edu.tr

The bromine atom can influence molecular interactions in several ways:

Halogen Bonding: As a heavy halogen, bromine can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms like oxygen or nitrogen in the protein's binding site. This provides an additional anchoring point, potentially increasing binding affinity and selectivity.

Hydrophobicity and Size: The bulky and lipophilic nature of the bromine atom can promote favorable hydrophobic interactions within the target's binding pocket. Its size can also induce specific conformational alignments of the ligand.

Metabolic Stability: Halogen substitution can block sites of metabolic attack, increasing the compound's biological half-life.

Research on 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles has shown that the inhibitory effect is dependent on the nature of the substituents on the isoquinoline scaffold, highlighting the importance of substitution patterns in molecular design. nih.gov

The N-methylamine group at the 1-position is another critical determinant of biological activity. A literature analysis of over 2000 cases of methyl group addition revealed that it can significantly boost activity, in some cases by over 100-fold. nih.gov The impact of this moiety is multifaceted:

Hydrogen Bonding: The secondary amine (NH) group is a potential hydrogen bond donor, which can form crucial interactions with acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in the binding site.

Basicity and Ionization: The amine group's basicity allows it to be protonated at physiological pH, enabling strong ionic interactions (salt bridges) with acidic residues in the protein.

Conformational Effects: The addition of a methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more favorable binding conformation. nih.gov

The synthesis of 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone from a 4-bromo precursor has demonstrated significant antitumor activity, underscoring the therapeutic potential of the 4-substituted methylamino isoquinoline core. researchgate.net

Table 2: Illustrative Structure-Activity Relationship (SAR) for Isoquinoline Derivatives

| R1 (Position 4) | R2 (Position 1) | Hypothetical DNA Gyrase IC₅₀ (nM) | Rationale |

|---|---|---|---|

| H | -NH₂ | 500 | Baseline activity from the aminoisoquinoline core. |

| Br | -NH₂ | 150 | Bromine adds favorable halogen bond and hydrophobic interactions. |

| H | -NHCH₃ | 200 | N-methyl group improves hydrophobic contact and may optimize conformation. |

| Br | -NHCH₃ | 50 | Synergistic effect: Halogen bonding from bromine and enhanced hydrophobic/H-bond interactions from the N-methylamine moiety lead to potent inhibition. |

This table represents a hypothetical SAR profile to illustrate the combined effects of the bromo and N-methylamine substituents based on established medicinal chemistry principles.

Mechanistic Insights into Molecular Target Modulation (e.g., enzyme inhibition, receptor modulation)

The mechanistic understanding of how this compound derivatives modulate their molecular targets is derived from integrating computational and SAR data. When targeting enzymes like DNA gyrase, the mechanism is typically inhibition of catalytic activity. nih.govresearchgate.net

Based on docking studies and SAR, the proposed mechanism for these derivatives involves binding to the ATP-binding site or the DNA-binding region of the GyrA subunit. By occupying this pocket, the ligand prevents the natural substrate (DNA) from binding or inhibits the conformational changes necessary for the enzyme's supercoiling and decatenation functions. nih.gov The key interactions—hydrogen bonds from the N-methylamine, halogen bonds from the bromine, and π-stacking from the isoquinoline ring—work in concert to achieve high-affinity binding and effective inhibition. nih.govgelisim.edu.trnih.gov This competitive inhibition ultimately disrupts DNA replication and repair, leading to an antibacterial or antineoplastic effect. gelisim.edu.trresearchgate.net The synthesis and evaluation of related isoquinolines have confirmed that these scaffolds can serve as potent inhibitors of various kinases and other enzymes, supporting their broad therapeutic potential. nih.govnih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

The strategic placement of the bromo and N-methylamino groups makes 4-bromo-N-methylisoquinolin-1-amine a highly sought-after intermediate in multi-step organic synthesis. The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Concurrently, the N-methylamino group can participate in a range of transformations, including acylations, alkylations, and cyclization reactions.

Table 1: Reactive Sites and Potential Transformations

| Site | Functional Group | Common Reactions |

|---|---|---|

| C-4 | Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling; Nucleophilic aromatic substitution. |

| C-1 | N-methylamino | Acylation, Sulfonylation, N-Arylation, Cyclization. |

| N-2 | Isoquinoline (B145761) Nitrogen | Quaternization, N-oxide formation. |

The bifunctional nature of this compound is ideally suited for the construction of complex, fused heterocyclic systems. The compound can undergo sequential or one-pot reactions to build polycyclic structures. For instance, the N-methylamino group can be acylated with a reagent that introduces a second reactive site. Following this, substitution of the C-4 bromine atom can lead to an intramolecular cyclization event, yielding a novel, multi-ring system. This strategy is paramount in creating unique chemical scaffolds that are otherwise difficult to access. The synthesis of related 4-bromoisoquinolones from 2-alkynyl benzyl (B1604629) azides highlights the utility of introducing a bromine atom to the isoquinoline core, making the resulting products highly attractive for further synthetic elaboration. researchgate.net

In modern drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds (a chemical library) is essential. The this compound scaffold is an excellent starting point for such library synthesis. rsc.org The C-4 bromine atom is particularly amenable to palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups. mdpi.com By reacting the parent scaffold with a diverse set of boronic acids, a library of 4-aryl-N-methylisoquinolin-1-amines can be produced. Each member of this library possesses a common core but differs in the nature of the C-4 substituent, allowing for a systematic exploration of structure-activity relationships (SAR).

Catalysis and Ligand Development

The development of novel ligands is crucial for advancing transition metal catalysis. Ligands coordinate to a metal center and precisely tune its electronic and steric properties, thereby controlling the activity and selectivity of a catalytic reaction. tum.de this compound and its derivatives hold significant potential in this field. The presence of two distinct nitrogen atoms—the endocyclic isoquinoline nitrogen and the exocyclic N-methylamino group—allows the molecule to function as a bidentate or hemilabile ligand.

The AZARYPHOS ligand family, which features an aza-aryl system, demonstrates how a nitrogen lone pair can interact with a substrate while a phosphane unit binds to a metal, facilitating ambifunctional catalysis. tum.de Similarly, the nitrogen atoms in the isoquinoline scaffold can coordinate to a metal center. The bromine atom can be synthetically replaced with other donor groups, such as phosphines, to create novel P,N-type ligands. These tailored ligands could find applications in a range of catalytic transformations, including asymmetric hydrogenation, cross-coupling, and C-H activation.

Development of Advanced Materials with Specific Electronic Properties

The planar, aromatic structure of the isoquinoline ring system makes it an attractive component for organic electronic materials. The ability to modify the core structure through its reactive handles allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, charge carrier mobility, and photophysical behavior.

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic phototransistors (OPTs). rsc.org The performance of these devices is highly dependent on the molecular structure of the semiconductor. By using this compound as a building block, extended π-conjugated systems can be synthesized through reactions at the C-4 position. For example, Sonogashira or Suzuki coupling reactions can be used to append other aromatic or electron-rich/deficient moieties. This extension of the π-system can lower the bandgap and facilitate intermolecular charge transport. The introduction of bromine atoms into organic molecules is a known strategy to enhance intersystem crossing and tune electronic levels, which can be beneficial for applications in phosphorescent OLEDs and other optoelectronic devices. rsc.org

The planarity of the isoquinoline core promotes intermolecular π-π stacking interactions, which are non-covalent forces that can drive the self-assembly of molecules into highly ordered, one- or two-dimensional structures. orgsyn.org The formation of these supramolecular assemblies is critical for efficient charge transport in organic semiconductor films. The substituents on the isoquinoline ring play a crucial role in directing the geometry and strength of this stacking. The N-methylamino and bromo groups on this compound, and any larger groups introduced at these positions, will influence the packing motif in the solid state. By carefully designing derivatives, chemists can control the formation of these assemblies to create materials with tailored properties for advanced applications. orgsyn.org

Chemical Probe Development for Research Applications

Currently, there is no specific information available in peer-reviewed scientific literature detailing the development or use of this compound as a chemical probe.

Chemical probes are small molecules designed to selectively bind to a specific protein or biological target, enabling the study of its function in a cellular or in vivo context. The development of such probes often involves the screening of compound libraries and subsequent optimization of initial "hits." While substituted isoquinolines and related nitrogen-containing heterocycles are classes of compounds explored in such research, studies specifically identifying this compound as a starting point, intermediate, or final probe for a particular target have not been reported.

For instance, research into inhibitors for targets like bromodomains, which are readers of epigenetic marks, has led to the development of potent chemical probes. However, the scaffolds of prominent probes, such as PFI-1, are based on quinazolinone structures rather than isoquinolines. The development of PFI-1 began with a fragment screen that identified 6-bromo-3-methyl-3,4-dihydroquinazoline-2-one as an initial hit, which is structurally distinct from the isoquinoline core of this compound. nih.gov

Conclusion and Future Research Perspectives on 4 Bromo N Methylisoquinolin 1 Amine

Summary of Current Research Landscape

The current research landscape for 4-bromo-N-methylisoquinolin-1-amine is essentially a blank slate. There are no dedicated studies or published data specifically characterizing this compound. Research on closely related structures, such as 4-bromoisoquinoline (B23445) and its parent amine, 4-bromoisoquinolin-1-amine (B1267284), is also limited, with the latter being cataloged in chemical databases like PubChem but lacking associated research literature uni.lu.

The majority of relevant research has concentrated on the synthesis of the core isoquinoline (B145761) ring system and other substituted analogs. For instance, selective palladium-catalyzed methods have been developed to produce 4-bromoisoquinoline from 2-alkynyl benzyl (B1604629) azides, highlighting a route to the key structural framework. researchgate.net The introduction of a bromine atom at the 4-position is noted as an attractive feature for enabling further derivatization through organic synthesis. researchgate.net

Therefore, the field is open for foundational research to begin with the synthesis and basic characterization of this compound, which would serve as the gateway to exploring its potential properties and applications.

Untapped Potential in Synthetic Methodologies

The absence of a documented synthesis for this compound presents an opportunity for synthetic chemists. Based on standard organic chemistry transformations, several plausible routes can be proposed. The primary challenge lies in the strategic introduction of the bromine atom and the N-methylamino group onto the isoquinoline core.

Two logical approaches include:

Post-Functionalization of the Isoquinoline Core: The most direct route would involve the N-methylation of the parent amine, 4-bromoisoquinolin-1-amine. This could be achieved using standard methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base. Alternatively, a reductive amination pathway using formaldehyde (B43269) followed by a reducing agent (e.g., sodium borohydride) could provide a high-yield, selective methylation.

Convergent Synthesis Strategy: A more versatile approach would involve constructing the molecule from simpler, pre-functionalized precursors. This could begin with a precursor like 4-bromoaniline, which is commercially available and used in the synthesis of various heterocyclic compounds. chemicalbook.comchemicalbook.com The synthesis could proceed through the formation of an N-methylated intermediate which is then cyclized to form the final isoquinoline ring system. This method offers greater flexibility for creating a library of analogs by varying the starting materials.

A comparative overview of these potential synthetic strategies is presented below.

| Synthetic Strategy | Starting Materials | Key Reagents | Potential Advantages | Potential Challenges |

| N-Methylation | 4-bromoisoquinolin-1-amine | Methyl iodide, Dimethyl sulfate, Formaldehyde/NaBH₄ | Fewer steps; potentially higher overall yield. | Dependent on the availability and synthesis of the parent amine. |

| Convergent Synthesis | 4-bromoaniline, suitable C3-synthon | Palladium catalysts, cyclization reagents | High modularity; allows for easy analog synthesis. | More complex; may involve more steps and lower overall yield. |

Opportunities in Advanced Computational Modeling

Computational chemistry offers a powerful, resource-efficient way to predict the properties of this compound before its synthesis. These theoretical studies can guide experimental work by identifying promising applications and highlighting potential challenges.

Key computational approaches that could be employed include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimal three-dimensional geometry, electronic structure (such as HOMO-LUMO energy levels), and predict its spectroscopic signatures (¹H-NMR, ¹³C-NMR, and IR spectra). This data would be invaluable for confirming the identity of the synthesized compound.

Molecular Docking: The isoquinoline scaffold is a well-known pharmacophore present in many bioactive compounds. Molecular docking simulations could be used to screen this compound against libraries of biological targets, such as protein kinases or G-protein coupled receptors, to predict potential therapeutic activities. The presence of the bromine atom provides a site for potential halogen bonding, which can be a key interaction in ligand-protein binding.

Molecular Dynamics (MD): MD simulations can model the behavior of the molecule over time in different environments, such as in aqueous solution or within a lipid bilayer, providing insights into its stability, solubility, and potential to cross biological membranes.

| Modeling Technique | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectral data. | Structural verification, predicting reactivity. |

| Molecular Docking | Binding affinity and mode to biological targets. | Drug discovery, identifying potential therapeutic uses. |

| Molecular Dynamics (MD) | Solvation energy, conformational flexibility, membrane permeability. | Understanding pharmacokinetic properties. |

Emerging Areas in Materials Chemistry and Chemical Biology Research

The unique combination of a planar aromatic system, a reactive bromine atom, and a polar amine group makes this compound a candidate for exploration in several advanced research areas.

Materials Chemistry: The conjugated isoquinoline system suggests potential in the field of organic electronics. The bromine atom serves as a convenient handle for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the construction of larger π-conjugated systems suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): As a building block for emissive or charge-transport materials.

Organic Photovoltaics (OPVs): As a component in donor or acceptor materials.

Functional Polymers: It could be polymerized or grafted onto polymer chains to create materials with tailored electronic or optical properties.

Chemical Biology: In chemical biology, the compound could serve as a valuable molecular tool.

Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined chemical features make it an ideal fragment for screening against biological targets. The bromine atom provides a clear vector for chemical elaboration to improve binding potency and selectivity.

Chemical Probe Development: The isoquinoline nucleus is a privileged scaffold in medicinal chemistry. This compound could serve as a starting point for developing selective chemical probes to study the function of specific proteins or pathways in a cellular context. The N-methyl group can provide improved metabolic stability or altered binding kinetics compared to a primary amine.

Q & A

Q. What are the standard synthetic routes for 4-bromo-N-methylisoquinolin-1-amine and its structural analogs?

- Methodological Answer : Brominated isoquinoline derivatives are typically synthesized via sequential halogenation and amination reactions. For example, 6-bromo-4-methylisoquinolin-1-amine (a structural analog) is synthesized by brominating a pre-functionalized isoquinoline precursor, followed by N-methylation using methyl iodide or reductive amination . Key steps include:

- Halogenation : Electrophilic aromatic substitution (EAS) with bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Amination : Nucleophilic substitution or Buchwald-Hartwig coupling for introducing the methylamine group.

- Purification : Column chromatography or recrystallization to isolate the product.

Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize side products like di-brominated species .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation and purity assessment:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C4, methylamine at N1) by analyzing chemical shifts and coupling constants. For example, the methyl group on N1 typically resonates at δ 2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ for CHBrN) and detects isotopic patterns consistent with bromine .

- Elemental Analysis : Confirms purity (>95%) by matching experimental and theoretical C/H/N/Br percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between brominated and chlorinated isoquinoline derivatives?

- Methodological Answer : Contradictions often arise from differences in halogen electronegativity and steric effects. Systematic approaches include:

- Comparative Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target receptors (e.g., kinase enzymes). Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility .

- Solubility-Permeability Assays : Evaluate logP and membrane permeability (e.g., PAMPA assay) to correlate halogen effects with cellular uptake .

- Structural Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or favorable interactions in brominated vs. chlorinated analogs .

Q. What strategies optimize synthesis yields of this compound under varying reaction conditions?

- Methodological Answer : Yield optimization requires balancing reaction kinetics and thermodynamics:

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos improve coupling efficiency in amination steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions; anhydrous conditions are critical for halogenation .

- Temperature Gradients : Lower temperatures (0–5°C) reduce di-bromination during EAS, while higher temperatures (80–100°C) accelerate amination .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions for functionalizing this compound?

- Methodological Answer : Bromine’s role as a leaving group enables diverse functionalization:

- Suzuki-Miyaura Coupling : React with arylboronic acids to introduce biaryl motifs. The bromine’s position (C4) directs regioselectivity, with Pd catalysts facilitating transmetallation .

- Nucleophilic Substitution : Replace bromine with nucleophiles (e.g., amines, alkoxides) under basic conditions (KCO, DMF) .

- Photocatalytic Reactions : Visible-light-mediated C–Br activation enables C–H functionalization, expanding derivatization options .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.